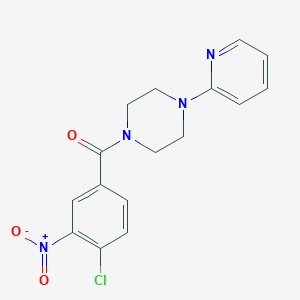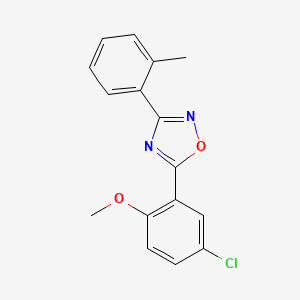
1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine, also known as CNB-001, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. CNB-001 is a small molecule that has been shown to have neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.
作用机制
The exact mechanism of action of 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to work through a variety of pathways. 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to reduce oxidative stress and inflammation, both of which are known to contribute to neurological damage. Additionally, 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to modulate the activity of various neurotransmitter systems, including the cholinergic and glutamatergic systems.
Biochemical and Physiological Effects:
1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to have a number of biochemical and physiological effects that contribute to its neuroprotective properties. For example, 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to increase levels of antioxidants in the brain, which can help to reduce oxidative stress. Additionally, 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to reduce levels of pro-inflammatory cytokines, which can help to reduce inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine in lab experiments is its well-established neuroprotective properties. This makes it a useful tool for studying the mechanisms of neuroprotection and for testing potential therapeutic interventions for neurological disorders. However, one limitation of using 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are a number of future directions for research on 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine. One area of focus is the development of new therapeutic applications for 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine, particularly in the treatment of neurological disorders such as Alzheimer's disease and stroke. Additionally, further research is needed to better understand the mechanism of action of 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine and to identify potential targets for therapeutic intervention. Finally, there is a need for more studies to investigate the safety and efficacy of 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine in humans, in order to determine its potential as a clinical treatment.
合成方法
1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-pyridinecarboxaldehyde, followed by the addition of piperazine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学研究应用
1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been studied extensively for its neuroprotective properties, particularly in the treatment of traumatic brain injury (TBI). In animal models of TBI, 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to improve cognitive function and reduce brain damage. Additionally, 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been investigated for its potential in the treatment of other neurological disorders, such as Alzheimer's disease and stroke.
属性
IUPAC Name |
(4-chloro-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c17-13-5-4-12(11-14(13)21(23)24)16(22)20-9-7-19(8-10-20)15-3-1-2-6-18-15/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVXQXSUFAGXAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(2,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5811905.png)
![3-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B5811913.png)
![(4-{[(4-chlorophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B5811918.png)
![N'-[(5-nitro-2-furyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5811924.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B5811931.png)

![ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5811949.png)

![N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5811953.png)
![(4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5811957.png)
![4-{[(3-methoxyphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5811960.png)
![4-{3-[(imino{2-[1-(2-thienyl)ethylidene]hydrazino}methyl)thio]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5811965.png)

